![molecular formula C9H17N5 B1438311 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 1154708-01-6](/img/structure/B1438311.png)
1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
Overview
Description
“1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a 1,2,4-triazole ring, which is a type of azole ring . The compound is part of a class of molecules that have been studied for their potential applications in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” consists of a piperazine ring and a 1,2,4-triazole ring . The exact structure can be determined using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Antibacterial and Biofilm Inhibition
Novel derivatives of piperazine have been synthesized and evaluated for their antibacterial efficacies and biofilm inhibition activities. A particular compound, 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, demonstrated significant antibacterial efficacy and biofilm inhibition, surpassing the reference drug Ciprofloxacin in effectiveness. These derivatives also displayed potent inhibitory activities against bacterial strains like MRSA and VRE, and the MurB enzyme, vital for bacterial cell wall synthesis, making them potential candidates for treating bacterial infections and targeting biofilm-associated problems (Mekky & Sanad, 2020).
Antimicrobial Properties
Several newly synthesized 1,2,4-triazole derivatives, including compounds with piperazine groups, have been tested and found to exhibit antimicrobial activities. These compounds have shown effectiveness against various microorganisms, providing a base for further exploration in antimicrobial drug development (Bektaş et al., 2007).
DNA Affinity and Antitumor Activity
A series of 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines and related analogs have been prepared and evaluated for their DNA affinity and antitumor activities. These compounds present a potential pathway for the development of new chemotherapeutic agents targeting DNA (Al-Soud & Al-Masoudi, 2004).
Adenosine A2a Receptor Antagonists
Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine have shown potent and selective antagonism of the adenosine A2a receptor. These compounds are of interest due to their oral activity in rodent models of Parkinson's disease, showcasing the potential for piperazine derivatives in the treatment of neurodegenerative disorders (Vu et al., 2004).
Future Directions
The future directions for research on “1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine” could include further exploration of its potential applications in medicinal chemistry, given the interest in 1,2,4-triazole derivatives for their antimicrobial activities . Additionally, further studies could investigate the specific synthesis process, chemical reactions, and mechanism of action of this compound.
Mechanism of Action
Target of Action
It is known that azoles, a class of compounds to which this molecule belongs, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It is known that azoles inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis . This inhibition disrupts the cell membrane structure and function in susceptible fungi, leading to their death .
Biochemical Pathways
Based on the known action of azoles, it can be inferred that this compound may affect the ergosterol biosynthesis pathway in susceptible fungi .
Pharmacokinetics
The molecular weight of the compound is 19526 , which suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well absorbed.
Result of Action
It is known that azoles, a class of compounds to which this molecule belongs, disrupt the cell membrane structure and function in susceptible fungi, leading to their death .
Action Environment
It is known that the activity of azoles can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-8-11-12-9(13(8)2)7-14-5-3-10-4-6-14/h10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCVPQWVIKNPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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